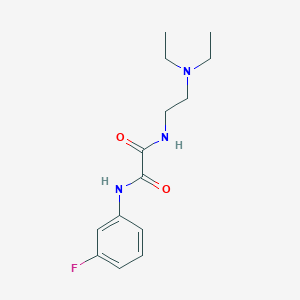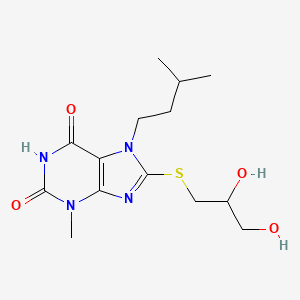
N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide, also known as fluoxetine oxalate, is a chemical compound that is used in scientific research. This compound is a selective serotonin reuptake inhibitor (SSRI) that is commonly used in the treatment of depression and anxiety disorders.
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a useful formula for anthranilic acid derivatives and oxalamides through a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, showcasing the versatility of oxalamide compounds in synthetic chemistry (Mamedov et al., 2016).
Chemosensor Applications
A highly selective fluorescence chemosensor based on a similar structure, N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, demonstrated "on-off-on" fluorescence response toward Cu2+ and H2PO4−, indicating potential applications in metal ion detection. The sensor's ability to operate within a stable pH range from 4 to 7.5 suggests its applicability in various environmental and biological contexts (Meng et al., 2018).
Anticancer Potential
DFT conformational, reactivity analysis, and docking simulations of a carboxamide derivative with a similar structure highlighted potential antitumor activity. The study focused on electronic structure approaches to investigate the chemical characteristics, suggesting the bioactivity potential of oxalamide derivatives in cancer treatment (Al-Otaibi et al., 2022).
Promoting Antiferromagnetic Exchange
Research on N,N'-bis(2-aminophenyl)oxalamide derivatives demonstrated the promotion of antiferromagnetic exchange interaction in multinuclear copper(ii) complexes. This work illustrates the role of oxalamide compounds in the development of materials with specific magnetic properties, contributing to advances in materials science and nanotechnology (Weheabby et al., 2018).
Sensing and Removals of Metal Ions
Nonconjugated biocompatible macromolecular luminogens incorporating a similar structural motif have been designed for the sensitive detection and removal of Fe(III) and Cu(II) ions. These findings demonstrate the application of oxalamide derivatives in environmental monitoring and remediation efforts, offering a dual function of sensing and removal of hazardous metal ions (Dutta et al., 2020).
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-3-18(4-2)9-8-16-13(19)14(20)17-12-7-5-6-11(15)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNKIDOYVZWZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B2733540.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2733541.png)

![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)
![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)


![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)

